molecular formula C17H15N7O3 B2473573 3-(3,4-Dimethoxyphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine CAS No. 892765-38-7

3-(3,4-Dimethoxyphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

Cat. No. B2473573
CAS RN: 892765-38-7
M. Wt: 365.353
InChI Key: RTSKVQRZPWAXIL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative and has been found to possess a wide range of biological activities.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • The chemistry of 1,3,4-oxadiazolium salts and their reactions with primary amines to yield s-triazolium salts and s-triazoles are foundational for understanding the chemical behavior of related compounds. This chemistry is instrumental in the synthesis of various heterocyclic compounds, demonstrating the versatility of these reactions in creating complex molecular structures (Boyd & Summers, 1971).

Antimicrobial and Anticancer Activities

  • Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has shown that these compounds possess significant antimicrobial activities, highlighting their potential in the development of new antibiotics (Bayrak et al., 2009).
  • A series of compounds derived from isonicotinic acid hydrazide, including 1,3,4-oxadiazoles and 1,2,4-triazoles, have demonstrated potent anticancer activities against various human cancer cell lines, suggesting their potential as therapeutic agents (Abdo & Kamel, 2015).

Antimicrobial and Anti-Proliferative Activities

  • N-Mannich bases of 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, indicating broad-spectrum antibacterial activities and promising anti-proliferative effects against various cancer cell lines (Al-Wahaibi et al., 2021).

Synthesis and Biological Evaluation

  • The synthesis and evaluation of Mannich and Schiff bases containing 1,2,4-triazole and 1,3,4-oxadiazole nuclei have revealed good to moderate antimicrobial, antiurease, and antilipase activities, providing insights into their therapeutic potential (Ceylan, 2016).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-25-12-6-5-11(8-13(12)26-2)24-15(18)14(21-23-24)17-20-16(22-27-17)10-4-3-7-19-9-10/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSKVQRZPWAXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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